(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene
Overview
Description
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of benzene, where a bromine atom and a nitroprop-1-enyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene typically involves the reaction of 1-bromo-3-nitrobenzene with propionaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield of the product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities. The compound’s effects are mediated through its ability to modify the chemical environment and interact with specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
(E)-2-nitroprop-1-en-1-ylbenzene: Similar structure but lacks the bromine atom.
1-bromo-3-nitrobenzene: Similar structure but lacks the nitroprop-1-enyl group.
2-nitropropene: Similar nitro group but lacks the benzene ring.
Uniqueness
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is unique due to the presence of both a bromine atom and a nitroprop-1-enyl group on the benzene ring.
Properties
IUPAC Name |
1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYKNVSMWCPXES-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)Br)/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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